molecular formula C14H11ClN2O4 B8370500 3-[(2-Chlorophenyl)methyl]amino-4-nitrobenzoic acid

3-[(2-Chlorophenyl)methyl]amino-4-nitrobenzoic acid

Cat. No. B8370500
M. Wt: 306.70 g/mol
InChI Key: GBIIFBJSCLXDCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05294631

Procedure details

A mixture of 3-[(2-chlorophenyl)methyl]amino-4-nitrobenzoic acid (6 g, 19.6 mmol), tetrahydrofuran (60 mL) and 5% sodium bicarbonate solution (50 mL) was treated portionwise with sodium hydrosulfite (4 g). The resulting clear solution had a pH of 6.29 that was adjusted to pH 7.15 by the addition of solid sodium bicarbonate. Additional sodium hydrosulfite was added (12 g) over several hours, and the mixture was stirred overnight. The tetrahydrofuran phase was separated, concentrated and triturated with ether/methylene chloride/hexane to afford 5.07 g of solid. Crystallization from methanol followed by washing with cold dilute aqueous methanol provided 4.79 g (88%) of pink-to-white crystals of 4-amino-3-[(2-chlorophenyl)methyl]aminobenzoic acid; mp 176°-177° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][NH:9][C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][C:18]=1[N+:19]([O-])=O)[C:13]([OH:15])=[O:14].C(=O)(O)[O-].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+]>O1CCCC1>[NH2:19][C:18]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[CH:11][C:10]=1[NH:9][CH2:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[Cl:1] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)CNC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
Name
Quantity
50 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran phase was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
triturated with ether/methylene chloride/hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C=C(C(=O)O)C=C1)NCC1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.07 g
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.